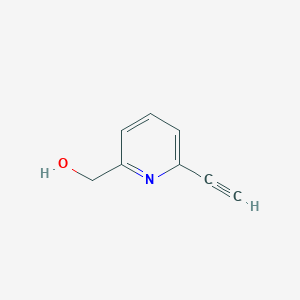

(6-Ethynylpyridin-2-yl)methanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(6-ethynylpyridin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-2-7-4-3-5-8(6-10)9-7/h1,3-5,10H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKRXXCVSYLAEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC(=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40719664 | |

| Record name | (6-Ethynylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845658-76-6 | |

| Record name | (6-Ethynylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40719664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing Ethynylpyridine Scaffolds in Contemporary Organic Chemistry

The ethynylpyridine framework is a prominent heterocyclic scaffold in modern organic chemistry. It consists of a pyridine (B92270) ring, an electron-deficient aromatic system due to the nitrogen atom, directly attached to a carbon-carbon triple bond (alkyne). mdpi.com This combination imparts valuable reactivity and electronic properties, making these scaffolds highly sought-after building blocks.

The primary utility of ethynylpyridine scaffolds stems from the reactivity of the terminal alkyne group. This group readily participates in a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide using a palladium and copper co-catalyst system, is one of the most effective methods for creating sp²-sp carbon bonds. wikipedia.orgresearchgate.netscirp.org This reaction is conducted under mild conditions, tolerates a wide range of functional groups, and is instrumental in the synthesis of complex conjugated molecules and polymers. wikipedia.orgresearchgate.net

The electronic nature of the pyridine ring significantly influences the properties of the resulting molecules. As an electron-deficient system, the pyridine ring can tune the electronic and photophysical properties of materials it is incorporated into. mdpi.com For instance, in emissive transition metal complexes, incorporating a pyridyl ring can lead to a blue-shift in emission compared to analogous phenyl derivatives, a useful strategy for tuning the optical properties of materials for applications in lighting and displays. mdpi.com Furthermore, the nitrogen atom in the pyridine ring provides a coordination site, allowing ethynylpyridines to act as ligands in the formation of metal-organic frameworks (MOFs) and other coordination polymers. The spontaneous polymerization of ethynylpyridines can also lead to the formation of ionic polyacetylenes, a class of conjugated polymers with interesting electronic properties. researchgate.net

| Key Reactions and Applications of Ethynylpyridine Scaffolds | |

| Key Reaction Type | Sonogashira Coupling wikipedia.orgresearchgate.netscirp.org |

| Description | A cross-coupling reaction forming a C-C bond between the terminal alkyne of the ethynylpyridine and an aryl/vinyl halide, catalyzed by palladium and copper complexes. libretexts.orgorganic-chemistry.org |

| Primary Applications | Synthesis of complex organic molecules, conjugated polymers, and pharmaceuticals. wikipedia.orgscirp.org |

| Materials Science | Used in the creation of luminescent materials, functional polymers, and nanomaterials. mdpi.comwikipedia.org The nitrogen atom allows for the construction of metal-containing polymers and frameworks. |

The Significance of Pyridylmethanol Moieties in Synthetic and Supramolecular Architectures

Direct Synthetic Routes to this compound

Direct synthetic strategies for this compound often begin with a pyridine derivative already containing the hydroxymethyl group. A common precursor for this approach is (6-chloropyridin-2-yl)methanol. biocompare.comuni.lufda.govnih.govlabsolu.ca The synthesis involves the coupling of this chloro-substituted pyridine with a protected or terminal alkyne, typically under palladium catalysis, to introduce the ethynyl (B1212043) functionality.

Precursor-Based Synthetic Approaches to Ethynylpyridine-2-methanols

Alternative and widely employed methods involve the synthesis of ethynylpyridine-2-methanol from various precursors through multi-step sequences. These approaches offer flexibility in introducing substituents and modifying the pyridine core.

Palladium-Catalyzed Cross-Coupling Strategies for Ethynyl Group Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of ethynylpyridines. libretexts.orgresearchgate.net These reactions facilitate the formation of a carbon-carbon bond between a pyridine derivative and an alkyne.

The Sonogashira coupling reaction is a powerful and frequently used method for the synthesis of arylalkynes. libretexts.orgwikipedia.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgresearchgate.net In the context of synthesizing this compound analogs, a key precursor is (5-iodo-pyridin-2-yl)methanol. The iodinated pyridine undergoes a Sonogashira coupling with a suitable alkyne, such as propargylamine, in the presence of a palladium catalyst to yield the desired ethynylpyridine derivative. nih.gov This method has been successfully applied in the synthesis of various substituted pyridines. nih.gov

A typical Sonogashira coupling reaction is carried out under mild conditions, often at room temperature, using a base like an amine which can also serve as the solvent. wikipedia.org The choice of palladium catalyst can vary, with common examples being Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. libretexts.org The reaction has proven to be highly chemoselective, allowing for the specific coupling at the halogenated position. nih.govnih.gov

A versatile strategy for introducing an ethynyl group involves the use of trimethylsilyl (B98337) (TMS)-protected acetylene. wikipedia.org This approach is particularly useful as trimethylsilylacetylene (B32187) is a liquid and therefore more convenient to handle than gaseous acetylene. wikipedia.org The TMS group also serves to protect the terminal alkyne, preventing unwanted side reactions. wikipedia.org

An example of this strategy is the synthesis of 1-(6-ethynyl-pyridin-2-yl)-ethanone. chemicalbook.com The synthesis starts with the Sonogashira coupling of 1-(6-bromopyridin-2-yl)ethan-1-one with trimethylsilylacetylene in the presence of a palladium catalyst like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst. chemicalbook.com The resulting intermediate, 1-(6-((trimethylsilyl)ethynyl)pyridin-2-yl)ethan-1-one, is then deprotected to remove the TMS group. chemicalbook.com This deprotection is commonly achieved using reagents like potassium carbonate in methanol or a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF). chemicalbook.comlibretexts.orglibretexts.orgfiveable.me The deprotection step regenerates the terminal alkyne, yielding the desired ethynylpyridine derivative. libretexts.orglibretexts.orgfiveable.me The subsequent reduction of the ketone would lead to the corresponding methanol.

The stability of silyl (B83357) ethers and the conditions required for their removal depend on the specific silyl group used. wikipedia.orggelest.com For instance, the relative resistance to acidic hydrolysis increases with the steric bulk of the silyl group, following the order: TMS < TES < TBS < TIPS < TBDPS. wikipedia.org This differential stability allows for selective deprotection when multiple silyl groups are present in a molecule. wikipedia.orgnih.govresearchgate.net

| Precursor | Reagent | Product | Yield |

| 1-(6-bromopyridin-2-yl)ethan-1-one | Trimethylsilylacetylene, PdCl₂(PPh₃)₂, CuI, TEA | 1-(6-ethynylpyridin-2-yl)ethan-1-one | 55% (over 2 steps) |

Table 1: Example of Sonogashira coupling followed by deprotection. chemicalbook.com

Functional Group Transformations on Pyridine Cores

Another synthetic avenue involves the modification of existing functional groups on the pyridine ring to generate the desired hydroxymethyl group.

The reduction of carboxylic acid derivatives, such as esters, is a fundamental transformation in organic synthesis. imperial.ac.uksolubilityofthings.com In the context of synthesizing this compound, a precursor like methyl picolinate (B1231196) can be reduced to the corresponding methanol. chemicalbook.com While powerful reducing agents like lithium aluminum hydride are effective, milder and more selective reagents are often preferred. researchgate.net

The sodium borohydride-methanol system has been shown to be an effective and economical choice for the reduction of esters to primary alcohols. researchgate.net For example, methyl nicotinate (B505614) has been successfully reduced to 3-pyridyl methanol in high yields using this system. researchgate.net The process typically involves the esterification of the corresponding carboxylic acid (e.g., nicotinic acid) to its methyl ester, followed by reduction. researchgate.net This approach avoids the use of more hazardous and expensive reducing agents.

| Starting Material | Reagent | Product |

| Methyl nicotinate | NaBH₄, Methanol | 3-Pyridyl methanol |

Table 2: Reduction of a pyridine carboxylic acid ester. researchgate.net

Elaboration of Ketone Precursors (e.g., 1-(6-ethynylpyridin-2-yl)ethan-1-one)

The primary route to this compound involves the synthesis and subsequent reduction of its corresponding ketone precursor, 1-(6-ethynylpyridin-2-yl)ethan-1-one. This process is typically achieved through a two-step sequence starting from a readily available halogenated pyridine derivative.

A common starting material is 1-(6-bromopyridin-2-yl)ethan-1-one. The synthesis proceeds via a Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. In this case, the bromine atom at the 6-position of the pyridine ring is coupled with a protected alkyne, such as trimethylsilylacetylene (TMS-acetylene). This reaction is typically catalyzed by a palladium complex, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, like copper(I) iodide, in the presence of a base, commonly an amine like triethylamine (B128534) (TEA).

The subsequent step involves the deprotection of the silyl group to unveil the terminal alkyne. This is generally accomplished under mild basic conditions, for instance, using potassium carbonate in a protic solvent like methanol. This two-step process provides 1-(6-ethynylpyridin-2-yl)ethan-1-one in good yields.

The final transformation to obtain this compound is the reduction of the ketone functionality. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol (B145695) are effective for this purpose. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com This reaction chemoselectively reduces the ketone to a secondary alcohol without affecting the ethynyl group or the pyridine ring. masterorganicchemistry.com For the synthesis of enantiomerically pure this compound, asymmetric reduction methods can be employed. These methods often utilize chiral catalysts, such as those based on transition metals like ruthenium or iridium complexed with chiral ligands, or employ biocatalysts like alcohol dehydrogenases. nih.govrsc.org The asymmetric reduction of similar acetylpyridines has been explored, demonstrating the feasibility of obtaining optically active pyridylethanols. acs.orgacs.org

Table 1: Synthesis of 1-(6-ethynylpyridin-2-yl)ethan-1-one

| Step | Reactants | Reagents and Conditions | Product |

| 1. Sonogashira Coupling | 1-(6-bromopyridin-2-yl)ethan-1-one, TMS-acetylene | PdCl₂(PPh₃)₂, CuI, TEA, THF | 1-(6-((trimethylsilyl)ethynyl)pyridin-2-yl)ethan-1-one |

| 2. Deprotection | 1-(6-((trimethylsilyl)ethynyl)pyridin-2-yl)ethan-1-one | K₂CO₃, Methanol | 1-(6-ethynylpyridin-2-yl)ethan-1-one |

Divergent Synthesis of Substituted Ethynylpyridinemethanol Derivatives

The divergent synthesis of substituted ethynylpyridinemethanol derivatives allows for the creation of a library of structurally related compounds from a common intermediate. Starting from this compound, various functionalizations can be envisioned on the pyridine ring, the ethynyl group, and the hydroxyl group.

While specific examples for the divergent synthesis starting directly from this compound are not extensively documented in the reviewed literature, general strategies for the functionalization of pyridines and alkynes can be applied. For instance, the pyridine nitrogen can be quaternized or oxidized to an N-oxide, which can then direct further substitutions on the ring. The ethynyl group is a versatile handle for a variety of transformations, including further Sonogashira couplings to introduce aryl or other unsaturated moieties, Click chemistry (cycloaddition reactions), and hydration to form ketones.

One potential divergent approach could involve the initial synthesis of a differently substituted 2,6-dihalo-pyridine. A selective mono-functionalization, for example, a Sonogashira coupling at one position followed by the introduction of a protected hydroxymethyl group at the other, could provide a versatile intermediate. From this intermediate, the remaining halogen could be subjected to various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce a range of substituents onto the pyridine ring. Subsequent deprotection of the alkyne and the alcohol would then yield a diverse set of substituted this compound derivatives. The synthesis of other 2,6-disubstituted pyridine derivatives has been reported, showcasing the feasibility of such approaches. nih.gov

Chemo- and Regioselectivity Considerations in Synthetic Pathways

The synthesis of this compound and its analogs requires careful consideration of chemo- and regioselectivity due to the presence of multiple reactive sites: the pyridine ring, the ethynyl group, and the hydroxymethyl group.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of the target molecule, a key chemoselective step is the reduction of the ketone precursor. The choice of a mild reducing agent like NaBH₄ is crucial to selectively reduce the ketone to an alcohol without affecting the alkyne. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), could potentially reduce both the ketone and the alkyne.

When performing reactions on this compound itself, the reactivity of the different functional groups must be considered. For instance, electrophilic aromatic substitution on the pyridine ring would likely require activation of the ring, and the position of substitution would be influenced by the directing effects of the existing substituents. The hydroxyl group can be acylated or alkylated, while the terminal alkyne can undergo a variety of addition and coupling reactions. The choice of reagents and reaction conditions will determine which functional group reacts preferentially.

Regioselectivity is concerned with the position at which a reaction occurs. In the context of pyridine chemistry, substitutions on the ring can occur at various positions. For 2,6-disubstituted pyridines, electrophilic attack is generally directed to the 3- or 5-positions, while nucleophilic attack often occurs at the 4-position, especially if the nitrogen is quaternized. The inherent electronic properties of the pyridine ring, influenced by the electron-withdrawing nature of the nitrogen and the electronic effects of the substituents, govern the regiochemical outcome of reactions. For instance, in Sonogashira coupling to a dihalopyridine, the relative reactivity of the halogenated positions can often be controlled by the choice of catalyst and reaction conditions, allowing for selective mono-functionalization.

Chemical Reactivity and Transformations of 6 Ethynylpyridin 2 Yl Methanol

Reactions of the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of addition and coupling reactions.

The addition of metal hydrides (hydrometallation) or thiols (hydrothiolation) across the alkyne triple bond provides a route to functionalized vinylpyridines. While specific examples for (6-ethynylpyridin-2-yl)methanol are not extensively documented, the reactivity is well-established for related alkyne systems.

In metal-catalyzed hydrothiolation, a transition metal catalyst activates the alkyne. nih.gov Two general mechanistic pathways are proposed: one involves the activation of the carbon-carbon triple bond followed by a nucleophilic attack of the thiol, while the other involves the initial activation of the thiol followed by the insertion of the alkyne into the resulting metal-sulfur bond. nih.gov Copper catalysts, for instance, are known to activate the acetylenic triple bond, facilitating a nucleophilic attack. nih.gov This type of reaction, when applied to this compound, would lead to the formation of vinyl sulfide (B99878) derivatives, which are important intermediates in organic synthesis.

Table 1: General Scheme for Hydrothiolation of an Alkyne

| Reactants | Catalyst | Product |

| R-C≡CH + R'-SH | Metal Catalyst (e.g., Copper-based) | R-C(SR')=CH₂ (Anti-Markovnikov) or R-CH=CH(SR') (Markovnikov) |

Note: The regioselectivity (Markovnikov vs. Anti-Markovnikov addition) depends on the specific catalyst and reaction conditions used.

The terminal alkyne of this compound is an ideal participant in cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govlibretexts.org This reaction involves a [3+2] cycloaddition between a terminal alkyne and an organic azide (B81097) to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole. nih.govyoutube.com Triazoles are exceptionally stable due to their aromaticity. youtube.com

The CuAAC reaction is valued for its high efficiency, mild reaction conditions, and bioorthogonality, meaning it can proceed in complex biological systems without interfering with native biochemical processes. nih.govyoutube.com Consequently, this compound can serve as a precursor, or "alkyne-labeled precursor," for linking the pyridyl-methanol scaffold to various molecules (e.g., biomolecules, fluorescent dyes, polymers) that have been functionalized with an azide group. nih.govnih.govnih.gov

In addition to copper-catalyzed reactions, strain-promoted azide-alkyne cycloadditions (SPAAC) with strained cyclooctynes offer a catalyst-free alternative for forming triazoles. youtube.comnih.gov While this compound itself is not strained, it would react with a strained cycloalkyne that is functionalized with an azide.

Table 2: Representative Azide-Alkyne Cycloaddition Reaction

| Alkyne Component | Azide Component | Catalyst/Conditions | Product Type |

| This compound | Benzyl Azide | Cu(I) salt (e.g., CuI), Base, Solvent (e.g., DMSO) | 1,4-Disubstituted-1,2,3-triazole |

| This compound | Octyl Azide | Cu(I) salt, Room Temperature | 1,4-Disubstituted-1,2,3-triazole nih.gov |

| General Terminal Alkyne | General Azide | Zn(OAc)₂ in water | 1,4-Disubstituted-1,2,3-triazole rsc.org |

The terminal alkyne is a key substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon bonds. The most prominent of these is the Sonogashira reaction. wikipedia.org This reaction couples a terminal alkyne with an aryl or vinyl halide (or triflate) using a palladium catalyst, typically with a copper(I) co-catalyst and a mild base. wikipedia.orgnih.gov

The Sonogashira coupling allows for the direct connection of the this compound moiety to various aromatic and heteroaromatic systems. This method is highly versatile, tolerates a wide range of functional groups, and can be performed under mild conditions. wikipedia.orgnih.gov For instance, coupling this compound with a substituted aryl bromide would yield a 6-(arylethynyl)pyridin-2-yl)methanol derivative. Research on related structures, such as the coupling of 2-[6-(ethynyl)pyridin-3-yl]-1H-benzimidazole with aryl halides, demonstrates the utility of this reaction for creating complex molecules with extended π-systems. researchgate.net

Table 3: Examples of Palladium-Catalyzed Coupling Partners for this compound

| Electrophile | Reaction Name | Catalyst System | Product Class |

| Aryl Bromide (Ar-Br) | Sonogashira Coupling | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, Base (e.g., Et₃N) | 6-(Arylethynyl)pyridin-2-yl)methanol derivative researchgate.net |

| Vinyl Iodide (R-CH=CH-I) | Sonogashira Coupling | Pd catalyst, CuI, Base | 6-(Vinylethynyl)pyridin-2-yl)methanol derivative wikipedia.org |

| Heteroaryl Halide (Het-X) | Sonogashira Coupling | Pd catalyst, CuI, Base | 6-((Heteroaryl)ethynyl)pyridin-2-yl)methanol derivative |

| (2-Azaaryl)methyl anion equivalent | Carbonylative Coupling | Palladium catalyst | 1-(Het)aryl-2-(2-pyridyl)ethanone derivative nih.gov |

Reactions of the Hydroxymethyl Functional Group

The primary alcohol group (-CH₂OH) on the pyridine (B92270) ring offers another site for chemical modification, primarily through oxidation, esterification, and etherification.

The hydroxymethyl group can be selectively oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents can convert the primary alcohol to an aldehyde, yielding (6-ethynylpyridin-2-yl)carbaldehyde. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Dess-Martin periodinane (DMP). These conditions are generally mild enough to avoid over-oxidation to the carboxylic acid and to leave the ethynyl group intact.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid, forming 6-ethynylpyridine-2-carboxylic acid. Reagents capable of this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, i.e., Jones reagent), or ruthenium tetroxide (RuO₄). The existence of the related isomer, 6-ethynylpyridine-3-carboxylic acid, supports the feasibility of this transformation. sigmaaldrich.com

Table 4: Common Oxidation Reactions for the Hydroxymethyl Group

| Desired Product | Reagent(s) |

| (6-Ethynylpyridin-2-yl)carbaldehyde | Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP) |

| 6-Ethynylpyridine-2-carboxylic acid | Potassium Permanganate (KMnO₄), Jones Reagent (CrO₃/H₂SO₄) |

The hydroxymethyl group can readily undergo esterification and etherification, two fundamental reactions of alcohols.

Esterification: This reaction involves treating this compound with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form an ester. The classic Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄). Alternatively, reaction with a more reactive acyl chloride in the presence of a base like pyridine provides a milder route to the corresponding ester.

Etherification: Ethers can be formed via several methods, most commonly the Williamson ether synthesis. This process involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form the ether.

These reactions allow for the attachment of a wide variety of alkyl or acyl groups to the pyridyl-methanol core via an oxygen linkage, further expanding the synthetic utility of the parent molecule.

Nucleophilic Substitution Reactions for Derivatization

The hydroxymethyl group of this compound is a prime site for derivatization through nucleophilic substitution. This process typically involves a two-step sequence: activation of the alcohol, followed by displacement with a nucleophile.

A common strategy is the conversion of the primary alcohol to a more reactive leaving group, such as a halide. For instance, treatment of a (pyridin-2-yl)methanol derivative with thionyl chloride (SOCl₂) effectively transforms the hydroxyl group into a chloromethyl group. google.comwikipedia.org This resulting intermediate, (6-ethynyl-2-chloromethyl)pyridine, is an excellent substrate for nucleophilic attack.

The reactivity of 2-(chloromethyl)pyridine (B1213738) and its analogues as alkylating agents is well-documented. wikipedia.org It readily reacts with a variety of nucleophiles. For example, amines are particularly effective nucleophiles for this type of substitution, leading to the formation of aminomethyl-pyridine derivatives. youtube.com This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which, while requiring the temporary disruption of the ring's aromaticity, is common for halopyridines. youtube.comresearchgate.net The reaction may require heating to proceed at a reasonable rate. youtube.com

This two-step sequence provides a versatile pathway to a wide array of derivatives, as illustrated in the table below.

Table 1: Exemplary Two-Step Derivatization via Nucleophilic Substitution

| Step | Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|---|

| 1 | This compound | Thionyl chloride (SOCl₂) | (6-Ethynyl-2-chloromethyl)pyridine | Acyl-type substitution |

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring imparts nucleophilic and basic properties, making it a key center for chemical transformations, including coordination to metals, alkylation, and oxidation.

Coordination Chemistry with Metal Centers

The pyridine nitrogen of this compound is a soft donor site, readily available for coordination with a variety of metal centers. Pyridinyl alcohol ligands are known to form stable complexes with numerous transition metals, including iridium, zinc, and manganese. google.comresearchgate.net In these complexes, the ligand typically coordinates to the metal ion through the pyridine nitrogen atom. Depending on the metal and reaction conditions, the oxygen atom of the methanol (B129727) group can also participate in chelation, forming a stable five-membered ring. This bidentate coordination mode enhances the stability of the resulting metal complex. The ethynyl group may also interact with certain metal centers, further expanding the coordination possibilities of the molecule.

N-Alkylation and N-Oxidation Processes

The nucleophilic pyridine nitrogen can be targeted by electrophiles in N-alkylation and N-oxidation reactions.

N-Alkylation: The reaction with alkyl halides (e.g., alkyl iodides or bromides) leads to the formation of quaternary pyridinium salts. This process introduces a permanent positive charge on the pyridine ring, significantly altering the molecule's electronic properties and solubility.

N-Oxidation: The nitrogen atom can be oxidized to form a pyridine N-oxide. Common oxidizing agents for this transformation include 3-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in the presence of a suitable catalyst. google.com The resulting N-oxide group alters the reactivity of the pyridine ring, for example, by making the positions ortho and para to the nitrogen susceptible to nucleophilic attack. This reaction can be performed with high selectivity. google.com

Table 2: Reactions at the Pyridine Nitrogen

| Transformation | Reagent(s) | Product Class |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I) | Pyridinium salt |

Cascade and Multi-Component Reactions (e.g., Hydrazone formation)

The multifunctional nature of this compound allows it to participate in complex one-pot transformations such as cascade and multi-component reactions (MCRs), which are highly efficient for building molecular complexity. acsgcipr.orgrsc.org

A key example is the formation of hydrazones, which often proceeds through a cascade sequence. The initial step involves the oxidation of the primary alcohol in this compound to its corresponding aldehyde, pyridine-2-carboxaldehyde. google.comgoogle.comwikipedia.org This can be achieved using various oxidizing agents, including manganese dioxide or TEMPO-based systems. google.comgoogle.com The resulting aldehyde is then condensed with a hydrazine (B178648) derivative (e.g., 2-hydrazinopyridine) in the same pot or a subsequent step to yield the final hydrazone product. nih.gov Such hydrazones are of interest for their potential as functional molecular systems. nih.gov

Furthermore, the terminal alkyne functionality is a versatile handle for MCRs. For instance, terminal alkynes are known to react with components like imines in the presence of a copper catalyst to form propargylamines. acs.org They can also participate in MCRs with arynes and isocyanides to generate highly substituted pyridine and isoquinoline (B145761) structures. nih.gov These reactions showcase the utility of the ethynyl group in rapidly constructing complex heterocyclic scaffolds. rsc.orgthieme-connect.de

Coordination Chemistry and Ligand Applications of 6 Ethynylpyridin 2 Yl Methanol and Its Structural Motifs

Design and Synthesis of Pyridine-Based Ligands

The functionalization of pyridine (B92270) rings is a cornerstone of modern coordination chemistry, allowing for the creation of a diverse array of ligands with tailored electronic and steric properties. The compound (6-Ethynylpyridin-2-yl)methanol is a versatile building block in this field, featuring three distinct potential coordination sites: the pyridine nitrogen, the hydroxyl oxygen, and the ethynyl (B1212043) group. This trifunctional nature allows for its incorporation into monodentate, bidentate, and polydentate ligand architectures.

Monodentate Ligands Utilizing the Pyridine Nitrogen or Hydroxyl Oxygen

In its simplest role, this compound can act as a monodentate ligand. Coordination to a metal center can occur through either the lone pair of electrons on the pyridine nitrogen atom or through the oxygen atom of the hydroxyl group. The choice of the coordination site is influenced by several factors, including the hardness or softness of the metal ion (HSAB theory) and the reaction conditions.

The pyridine nitrogen, being a relatively soft donor, will preferentially coordinate to softer metal ions such as Rh(I), Pd(II), and Pt(II). For instance, in the context of rhodium chemistry, monodentate pyridine ligands are known to react with rhodium carbonyl precursors to form various complexes. The progressive addition of pyridine to [Rh₂(µ-Cl)₂(CO)₄] can lead to the formation of species like cis-[Rh(CO)₂Cl(py)] researchgate.net.

On the other hand, the hydroxyl oxygen is a harder donor and would favor coordination to harder metal ions like Ti(IV) or early transition metals. However, coordination through the neutral hydroxyl group is less common than through the deprotonated alkoxide, which acts as a stronger donor.

The synthesis of complexes with this compound as a monodentate ligand would typically involve reacting the ligand with a suitable metal precursor in a non-coordinating solvent to prevent competition for coordination sites. The ethynyl group, while capable of π-coordination, often remains as a pendant functional group in monodentate coordination modes, available for further reactions.

Bidentate N,O-Ligands (e.g., pyridine-2-methanolato ligands)

The most common coordination mode for ligands based on the 2-pyridylmethanol scaffold is as a bidentate N,O-ligand. This involves the coordination of the pyridine nitrogen and the deprotonated hydroxyl group to form a stable five-membered chelate ring. The deprotonation of the hydroxyl group to form the methanolato species creates a negatively charged ligand, which can form neutral complexes with divalent metal ions or anionic complexes with trivalent metal ions.

The synthesis of such complexes typically involves the reaction of this compound with a metal salt in the presence of a base to facilitate the deprotonation of the hydroxyl group. The resulting pyridine-2-methanolato ligand is an effective chelator for a wide range of transition metals.

The ethynyl substituent at the 6-position of the pyridine ring can influence the electronic properties of the resulting complex. The electron-withdrawing nature of the ethynyl group can lower the energy of the pyridine π* orbitals, which can affect the photophysical and electrochemical properties of the metal complex.

A variety of metal complexes with bidentate N,O-ligands have been synthesized and studied for their applications in catalysis and materials science. For example, cobalt, nickel, copper, and zinc complexes with bidentate ligands derived from the condensation of malononitrile, an aldehyde, and dimedone have been reported and characterized . While not directly involving this compound, these studies provide a framework for the types of complexes that could be formed.

Polydentate Ligands Incorporating Ethynylpyridine-2-methanol Scaffolds (e.g., inspiration from bipyridine chelators)

The presence of the ethynyl group on the this compound scaffold provides a reactive handle for the construction of more complex polydentate ligands. Drawing inspiration from well-established chelators like bipyridine and terpyridine, the ethynyl group can be used in various coupling reactions (e.g., Sonogashira, Glaser) to link multiple ethynylpyridine-2-methanol units together or to other heterocyclic systems.

For example, the synthesis of tridentate or tetradentate ligands can be envisioned by coupling this compound with other pyridyl or bipyridyl moieties. These extended π-systems are of significant interest for creating ligands that can sensitize the luminescence of lanthanide ions or form stable complexes with a variety of transition metals. The design principles for such ligands often focus on creating a specific coordination geometry and tuning the electronic properties of the ligand to achieve desired photophysical or catalytic activities.

The synthesis of such polydentate ligands can be complex, often requiring multi-step procedures with careful control of reaction conditions to achieve the desired products in good yields.

Metal Complexation Studies

Transition Metal Complexes and Their Electronic Structures (e.g., Rh(I) complexes)

Transition metal complexes of pyridine-based ligands are of fundamental importance in catalysis, materials science, and bioinorganic chemistry. The electronic structure of these complexes, which dictates their reactivity and physical properties, can be tuned by modifying the ligand framework.

The electronic structure of such Rh(I) complexes is typically square planar, and the ligand field strength of the pyridine donor, as well as any steric bulk, will influence the catalytic properties. The presence of the ethynyl group in this compound could provide a means to immobilize the complex on a solid support or to further functionalize the complex after its formation.

Table 1: Examples of Rhodium Complexes with Pyridine-Containing Ligands

| Complex | Ligand Type | Rhodium Oxidation State | Potential Application |

| cis-[Rh(CO)₂Cl(py)] researchgate.net | Monodentate | Rh(I) | Carbonylation reactions |

| [Rh(TFB)(PyCH=NR)]ClO₄ csic.es | Bidentate Schiff-base | Rh(I) | Hydrogen transfer catalysis |

| RhCl[P(py)₃]₂ rsc.org | P,N-Chelate | Rh(I) | Hydroformylation |

This table presents examples of rhodium complexes with related pyridine ligands to illustrate potential coordination environments for this compound.

Lanthanide Complexes for Luminescence and Sensing Applications

Lanthanide ions are known for their unique luminescent properties, including sharp emission bands and long lifetimes. However, their f-f transitions are often weak. To overcome this, organic ligands that can absorb light efficiently and transfer the energy to the lanthanide ion are used as "antenna" ligands. Pyridine-based ligands are excellent candidates for this purpose due to their strong absorption in the UV region.

The functionalization of pyridine ligands with chromophores and other groups can enhance their ability to sensitize lanthanide luminescence. The ethynyl group on this compound can be used to extend the π-conjugation of the ligand, which can lead to a red-shift in the absorption spectrum and improve the energy transfer efficiency to the lanthanide ion.

Several studies have reported the synthesis and luminescent properties of lanthanide complexes with functionalized pyridine ligands. For instance, pyridine-based polyamino-polycarboxylate ligands have been shown to form stable and luminescent complexes with lanthanide ions, with potential applications in both magnetic resonance and optical imaging nih.gov. In another example, lanthanide complexes with a pyridine-bis(carboxamide)-bithiophene sensitizer (B1316253) exhibit near-infrared (NIR) luminescence rsc.org.

Table 2: Luminescent Properties of Lanthanide Complexes with Pyridine-Based Ligands

| Lanthanide Ion | Ligand Type | Emission Wavelength (nm) | Quantum Yield (%) | Reference |

| Nd³⁺ | Pyridine-bis(carboxamide)-bithiophene | NIR | 0.20 | rsc.org |

| Yb³⁺ | Pyridine-bis(carboxamide)-bithiophene | NIR | 0.69 | rsc.org |

| Sm³⁺ | 2,2′-bipyridine-6,6′-dicarboxylic acid | Visible | High | rsc.orgscispace.com |

This table provides examples of luminescent lanthanide complexes with related pyridine-based ligands, highlighting the potential of this compound derivatives as sensitizers.

The design of luminescent lanthanide probes based on the this compound scaffold would involve creating polydentate ligands that can effectively chelate the lanthanide ion and shield it from solvent molecules that can quench the luminescence. The ethynyl group could also be used to attach the complex to biomolecules for targeted imaging applications.

Catalytic Applications in Organic Transformations

The structural features of this compound, namely the pyridyl nitrogen, the ethynyl group, and the hydroxymethyl substituent, offer multiple coordination sites for metal centers, making it an attractive ligand for homogeneous catalysis. These features allow for the formation of stable and reactive organometallic complexes that can facilitate a variety of organic transformations.

Homogeneous Catalysis for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Complexes derived from this compound and its structural motifs have shown potential in facilitating crucial bond-forming reactions. The pyridine nitrogen and the ethynyl group can act in concert to chelate a metal center, creating a stable catalytic species. This has been explored in several key cross-coupling reactions.

Sonogashira Coupling: The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis. The ethynylpyridine scaffold is particularly well-suited for this transformation. While direct catalytic data for this compound is not extensively reported, related pyrimidine-based structures have been successfully employed. For instance, the Sonogashira coupling of 4-methyl-2-(methylthio)-6-(prop-2-yn-1-yloxy)pyrimidine with aryl iodides, catalyzed by a palladium-copper system, proceeds with high efficiency researchgate.net. This suggests that the ethynylpyridine moiety within this compound could similarly participate in and promote such catalytic cycles.

Suzuki-Miyaura Coupling: This versatile cross-coupling reaction forges a carbon-carbon bond between an organoboron compound and an organohalide. The electronic properties of the pyridine ring can influence the catalytic activity of the metal center. Research on the Suzuki-Miyaura reactions of pyrimidine (B1678525) derivatives has shown that these N-heterocycles are excellent substrates mdpi.com. Furthermore, dialkylbiaryl phosphine (B1218219) ligands, which share some structural similarities in terms of providing a coordinating heteroatom and steric bulk, have been shown to be highly effective in the Suzuki-Miyaura coupling of challenging substrates like chloroaminopyridines nih.gov. This highlights the potential of pyridine-containing ligands like this compound to act as effective ligands in this type of catalysis. The use of a recyclable Pd/H-MOR catalyst has also been reported for the Suzuki-Miyaura coupling, emphasizing the ongoing efforts to develop efficient and sustainable catalytic systems researchgate.net.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. The mechanism involves the oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination libretexts.org. The nature of the ligand is crucial for the stability and reactivity of the palladium catalyst. While specific studies on this compound in the Heck reaction are scarce, the general principles of ligand design suggest that its combination of a coordinating nitrogen and a π-acidic alkyne could modulate the electronic and steric environment of a palladium center, influencing the efficiency of the catalytic cycle.

Carbon-Heteroatom Bond Formation: The pyridine moiety is also implicated in facilitating carbon-heteroatom bond formation. For instance, the iron-catalyzed O-arylation of phenols represents a method for C-O bond formation. While not directly involving this compound, the principles of ligand design in such transformations are relevant. The ability of the pyridine nitrogen to coordinate to the metal center can influence the reactivity and selectivity of the catalyst. In some cases, the pyridine nitrogen's interaction with the metal catalyst can even lead to unexpected reactions, such as the hydrolysis of imines during Suzuki coupling reactions, a process influenced by the coordination of the pyridine ring to the palladium catalyst mdpi.com.

Below is a table summarizing the potential catalytic applications of this compound-type ligands in various cross-coupling reactions, based on findings from related systems.

| Reaction | Catalyst System (Example from related systems) | Bond Formed | Key Features of Ligand | Reference |

| Sonogashira Coupling | Pd-Cu | C(sp)-C(sp²) | Ethynyl and heteroaromatic functionalities | researchgate.net |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | C(sp²)-C(sp²) | Pyrimidine/Pyridine ring for metal coordination | mdpi.com |

| Heck Reaction | Pd(OAc)₂ with phosphine ligands | C(sp²)-C(sp²) | Coordination to stabilize Pd(0) and Pd(II) intermediates | libretexts.org |

| C-N Coupling | Palladium with dialkylbiaryl phosphine ligands | C-N | Coordination of heteroatom to modulate catalyst reactivity | nih.gov |

Asymmetric Catalysis Enabled by Chiral Derivatives (inspired by DMAP derivatives)

The development of chiral catalysts for enantioselective transformations is a major goal in organic synthesis. 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst, and significant research has been dedicated to creating chiral analogues for asymmetric catalysis acs.orgresearchgate.netprinceton.edutcichemicals.com. These chiral DMAP derivatives have proven to be powerful tools for a range of reactions, including acyl transfer, cycloadditions, and kinetic resolutions researchgate.net.

Inspired by the success of chiral DMAP analogues, it is conceivable that chiral derivatives of this compound could serve as valuable ligands in asymmetric catalysis. By introducing chirality into the this compound scaffold, for example, through the resolution of a chiral alcohol or the incorporation of a chiral substituent, it would be possible to create a chiral microenvironment around a coordinated metal center.

Potential Chiral Ligand Design: A straightforward approach to a chiral derivative would be the resolution of this compound to its (R)- and (S)-enantiomers. The resulting chiral alcohol could then be used as a ligand, where the stereochemistry of the hydroxyl group could influence the facial selectivity of a substrate approaching the metal center.

Another strategy involves the synthesis of derivatives where the hydroxymethyl group is replaced by a larger, chiral substituent. This approach would draw more direct inspiration from the design of chiral DMAP analogues, where planar chirality or atropisomerism is often the source of asymmetry acs.orgnih.gov.

Potential Applications in Asymmetric Catalysis:

Asymmetric Hydrogenation: Chiral ligands are crucial for the enantioselective hydrogenation of prochiral ketones and olefins. Iridium-catalyzed asymmetric hydrogenation of β-amino ketones to produce chiral γ-amino alcohols has been achieved with high enantioselectivity using tridentate ferrocene-based phosphine ligands nih.gov. A chiral derivative of this compound could potentially form a chiral metal complex capable of similar transformations.

Asymmetric C-C Bond Formation: The enantioselective allylic alkylation is a well-studied reaction where the chiral ligand dictates the stereochemical outcome sigmaaldrich.com. The development of chiral-at-metal catalysts has also opened new avenues for asymmetric photoredox chemistry nih.gov. A chiral this compound derivative could be employed in such systems to induce enantioselectivity.

The table below outlines potential asymmetric reactions where chiral derivatives of this compound could be applied, based on established catalytic systems.

| Asymmetric Reaction | Catalyst System (Established examples) | Potential Chiral Ligand | Expected Outcome | Reference (for established system) |

| Asymmetric Hydrogenation | Iridium with chiral phosphine ligands | Chiral this compound derivative | Enantiomerically enriched alcohols | nih.gov |

| Asymmetric Allylic Alkylation | Palladium with chiral phosphine ligands | Chiral this compound derivative | Enantiomerically enriched allylic compounds | sigmaaldrich.com |

| Asymmetric Acyl Transfer | Chiral DMAP analogues | Chiral this compound derivative | Kinetic resolution of racemic alcohols | tcichemicals.com |

| Asymmetric [3+2] Annulation | Planar-chiral DMAP derivative | Chiral this compound derivative | Enantiomerically enriched cyclic compounds | nih.gov |

Mechanistic Insights into Catalytic Cycles

Understanding the mechanism of a catalytic cycle is paramount for optimizing reaction conditions and developing more efficient catalysts. For cross-coupling reactions involving ligands like this compound, the mechanism typically involves a series of steps including oxidative addition, transmetalation, and reductive elimination.

Role of the Ligand in the Catalytic Cycle: The this compound ligand can influence each step of the catalytic cycle. The pyridine nitrogen can coordinate to the metal center, affecting its electron density and, consequently, its reactivity in the oxidative addition and reductive elimination steps. The ethynyl group can also participate in the bonding, potentially stabilizing certain intermediates.

Mechanistic studies of nickel-catalyzed reductive cross-coupling reactions have highlighted the complexity of these systems, with the potential for different catalytic cycles (e.g., Ni(I)/Ni(III)) to be operative depending on the substrates and reaction conditions acs.orgnyu.edu. In the context of Suzuki-Miyaura coupling, the general mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with an organoboron reagent and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst lakeheadu.ca. Ligand dissociation and coordination are key features throughout this cycle.

A plausible catalytic cycle for a Suzuki-Miyaura coupling using a palladium complex of a this compound-type ligand would involve:

Oxidative Addition: The aryl halide adds to the Pd(0) center, coordinated by the ligand, to form a Pd(II) intermediate.

Transmetalation: The aryl group from the organoboron reagent replaces the halide on the palladium center.

Reductive Elimination: The two aryl groups on the palladium couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Recent mechanistic studies on the diboration of alkynes have revealed the potential for both metal-free and base-catalyzed pathways, with the reaction mechanism being sensitive to the electronic nature of the substituents on the alkyne nih.gov. This underscores the importance of considering multiple potential pathways when investigating reactions involving ethynyl-containing compounds.

Anion Recognition and Sensing Architectures (e.g., halogen bonding in related ethynylpyridine systems)

The ethynylpyridine moiety is a versatile building block for the construction of anion receptors and sensors. The electron-withdrawing nature of the pyridine ring can polarize the C-H bond of the alkyne, making it a potential hydrogen bond donor. More significantly, if the alkyne is halogenated (e.g., an iodoethynyl group), it becomes a potent halogen bond (XB) donor nih.govrsc.orgnih.govmdpi.comyoutube.com. Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base, such as an anion nih.gov.

The pyridine nitrogen can also act as a hydrogen or halogen bond acceptor, allowing for the formation of complex supramolecular architectures. Furthermore, the π-system of the pyridine ring can engage in anion-π interactions, which are attractive non-covalent forces between an electron-deficient aromatic ring and an anion nih.govnih.gov.

Halogen Bonding in Anion Recognition: The strength of a halogen bond increases in the order Cl < Br < I, and can be further enhanced by the presence of electron-withdrawing groups on the scaffold nih.gov. The iodoethynylpyridine motif is therefore an excellent candidate for strong anion recognition. The linear geometry of the C-I···anion interaction provides a high degree of directionality, which is advantageous for the design of selective receptors.

Studies on the co-crystallization of 1,4-diiodotetrafluorobenzene (B1199613) with various nitrogen-containing compounds have demonstrated the robustness of the N···I halogen bond in directing crystal packing rsc.orgnih.gov. In the context of anion sensing, this interaction can be transduced into a measurable signal, such as a change in fluorescence or a shift in an electrochemical potential.

Sensing Architectures: By incorporating a signaling unit into the this compound framework, it is possible to create a chemosensor for anions. For example, the hydroxymethyl group could be modified to include a fluorophore. Upon anion binding via halogen bonding and/or anion-π interactions, a change in the electronic properties of the receptor could modulate the fluorescence of the signaling unit, leading to a "turn-on" or "turn-off" response.

The table below summarizes the types of non-covalent interactions that can be exploited in anion recognition and sensing using ethynylpyridine systems.

| Interaction Type | Donor | Acceptor | Key Features | Reference |

| Halogen Bonding | Iodoethynyl group | Anion (e.g., Cl⁻, Br⁻, I⁻) | Strong, directional interaction | nih.govnih.gov |

| Anion-π Interaction | Pyridine ring | Anion | Electrostatic attraction between anion and electron-deficient ring | nih.govnih.gov |

| Hydrogen Bonding | Ethynyl C-H | Anion | Weaker, but can contribute to binding |

Advanced Spectroscopic Characterization of 6 Ethynylpyridin 2 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for providing a detailed atomic-level map of a molecule's structure in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR allows for the determination of the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of (6-Ethynylpyridin-2-yl)methanol is expected to provide a wealth of information regarding the number, environment, and connectivity of the protons in the molecule. The anticipated chemical shifts (δ) are influenced by the electron-withdrawing nature of the pyridine (B92270) nitrogen and the anisotropic effects of the aromatic ring and the alkyne.

The protons on the pyridine ring would typically appear in the aromatic region of the spectrum. The proton at position 3 (H-3) would likely be the most downfield, influenced by the adjacent nitrogen atom. The protons at positions 4 and 5 (H-4 and H-5) would resonate at slightly lower chemical shifts, with their splitting patterns revealing their coupling to adjacent protons. The ethynyl (B1212043) proton (-C≡CH) is expected to appear as a sharp singlet in a characteristic region of the spectrum. The methylene (B1212753) protons of the methanol (B129727) group (-CH₂OH) would appear as a singlet, and the hydroxyl proton (-OH) would also be a singlet, though its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H-3 | 7.50 - 7.70 | Doublet |

| Pyridine H-4 | 7.60 - 7.80 | Triplet |

| Pyridine H-5 | 7.30 - 7.50 | Doublet |

| -CH₂- | 4.70 - 4.90 | Singlet |

| -OH | Variable | Singlet |

| -C≡CH | 3.10 - 3.30 | Singlet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum.

The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (typically 120-150 ppm). The carbon atom attached to the nitrogen (C-2 and C-6) will be the most deshielded. The carbons of the ethynyl group will have characteristic chemical shifts, with the terminal alkyne carbon appearing at a lower chemical shift than the internal one. The methanol carbon (-CH₂OH) will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | 158 - 162 |

| Pyridine C-3 | 120 - 124 |

| Pyridine C-4 | 136 - 140 |

| Pyridine C-5 | 125 - 129 |

| Pyridine C-6 | 148 - 152 |

| -C≡CH | 80 - 85 |

| -C≡CH | 75 - 80 |

| -CH₂OH | 60 - 65 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-3 with H-4, and H-4 with H-5), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is a powerful tool for assigning the carbon signals based on their attached protons. For example, the signal for the methylene protons (-CH₂) would show a cross-peak with the signal for the methanol carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₈H₇NO), the expected exact mass can be calculated with high precision. This data is crucial for confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 134.0600 |

| [M+Na]⁺ | 156.0419 |

Note: M represents the neutral molecule. The observed values in an experimental setting should be very close to these calculated values.

Ionization Techniques (e.g., Electron Ionization (EI), Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF))

The choice of ionization technique is critical in mass spectrometry as it determines the type of information obtained.

Electron Ionization (EI): This is a hard ionization technique that involves bombarding the sample with high-energy electrons. This typically leads to extensive fragmentation of the molecule. The resulting mass spectrum shows a molecular ion peak (M⁺) and a series of fragment ions. Analysis of these fragments can provide valuable structural information. For this compound, characteristic fragments would likely arise from the loss of the hydroxyl group, the entire methanol group, or cleavage of the ethynyl group.

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): This is a soft ionization technique that is particularly useful for analyzing non-volatile and thermally labile molecules. In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle ionization of the analyte, typically as a protonated molecule [M+H]⁺. This results in a much simpler mass spectrum dominated by the molecular ion peak, providing a clear determination of the molecular weight. For pyridine derivatives, MALDI-TOF can be particularly effective in providing a strong molecular ion signal with minimal fragmentation.

By combining the detailed structural insights from advanced NMR techniques with the precise molecular weight and fragmentation information from mass spectrometry, a complete and unambiguous characterization of this compound and its derivatives can be achieved. This foundational knowledge is essential for the rational design and synthesis of new functional materials and biologically active compounds based on this versatile molecular scaffold.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying functional groups and probing the conformational landscape of molecules.

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound and its analogues are distinguished by specific vibrational modes associated with its constituent functional groups. These characteristic frequencies provide a spectroscopic signature for the molecule.

The key functional group vibrations for this compound include:

C≡C Stretching: The ethynyl group's carbon-carbon triple bond (C≡C) stretching vibration is a prominent feature, though its intensity can vary between IR and Raman spectra.

O-H Stretching: The hydroxyl (O-H) group of the methanol substituent gives rise to a characteristic stretching vibration. The position and shape of this band can be sensitive to hydrogen bonding interactions. nih.gov

Pyridine Ring Vibrations: The pyridine ring exhibits a set of characteristic stretching and bending vibrations. The C=N ring stretching vibrations in pyridine and its derivatives typically appear in the 1600-1500 cm⁻¹ region. elixirpublishers.com C-N stretching vibrations are often mixed with other modes and are generally found between 1266-1382 cm⁻¹. elixirpublishers.com

Derivatives of pyridine, such as pyridine-2,6-dicarbonyl dichloride, have been studied using FT-IR and FT-Raman spectroscopy, with spectra recorded in the ranges of 4000-400 cm⁻¹ and 3500-100 cm⁻¹, respectively. elixirpublishers.com For related molecules like 2-hydroxy-5-methyl-3-nitro pyridine, both IR and Raman spectra have been analyzed to assign specific vibrational modes. researchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound and Related Structures

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Alkyne (C≡C) | Stretching | 2100 - 2260 |

| Alcohol (O-H) | Stretching | 3200 - 3600 (broad) |

| Pyridine Ring | C=N Stretching | 1500 - 1600 |

| Pyridine Ring | C-N Stretching | 1266 - 1382 |

| Aromatic C-H | Stretching | 3000 - 3100 |

Note: The exact positions of these bands can be influenced by the molecular environment, including solvent and solid-state packing effects.

Conformational Analysis

Vibrational spectroscopy, in conjunction with computational methods like Density Functional Theory (DFT), is a powerful approach for conformational analysis. researchgate.netiu.edu.sa By comparing experimental IR and Raman spectra with theoretically predicted spectra for different possible conformers, the most stable molecular geometry can be determined. researchgate.netiu.edu.sa

The internal rotation around single bonds, such as the C-C bond connecting the pyridine ring to the methanol group and the C-C bond of the ethynyl group, can lead to different rotational isomers (conformers). The relative energies of these conformers can be calculated, and the vibrational frequencies for each can be predicted. iu.edu.sa For complex molecules, this analysis can reveal the preferred three-dimensional structure in the gas phase or in solution. researchgate.net The study of L-proline-tyrosine dipeptide, for instance, utilized conformational analysis to determine low-energy conformations. researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into conjugation and photophysical properties.

Analysis of Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of this compound is characterized by electronic transitions, primarily of the π → π* and n → π* types. uzh.ch The pyridine ring and the ethynyl group constitute a conjugated π-system, which influences the energy of these transitions. libretexts.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are typically intense and occur at shorter wavelengths (higher energy).

n → π Transitions:* These involve the promotion of an electron from a non-bonding orbital (like the lone pair on the nitrogen atom of the pyridine ring) to a π* antibonding orbital. upenn.edu These transitions are generally weaker and occur at longer wavelengths (lower energy) compared to π → π* transitions. upenn.edu

The extent of conjugation in the molecule significantly affects the wavelength of maximum absorption (λmax). In molecules with extended π systems, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) decreases, leading to a red shift (shift to longer wavelengths) in the absorption spectrum. libretexts.org

Photophysical Properties in Luminescent Systems

Derivatives of this compound can be incorporated into larger molecular systems with interesting photophysical properties, including luminescence. The nature of the pyridine and ethynyl groups can influence the emission properties of such systems.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique is particularly valuable for understanding the structure of derivatives of this compound, such as hydrazones, and their supramolecular assemblies.

Hydrazone derivatives are of interest for their potential to undergo reversible E/Z isomerization. nih.gov The crystal structure of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol, a hydrazone derivative, reveals an E configuration about the C=N bond. nih.gov The solid-state packing of this molecule is governed by N-H···N and O-H···N hydrogen bonds, which form a two-dimensional layered structure. nih.gov These layers are further stacked through C-H···C interactions to create a three-dimensional supramolecular architecture. nih.gov

The analysis of hydrazone derivatives of other heterocyclic systems, such as thieno[2,3-d]pyrimidine, also highlights the importance of X-ray crystallography in confirming molecular structure and understanding intermolecular interactions. mdpi.com The study of various 2-pyridyl hydrazone complexes has further demonstrated the utility of single-crystal X-ray diffraction in elucidating their coordination chemistry and solid-state structures. grafiati.com

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-hydroxy-5-methyl-3-nitro pyridine |

| (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol |

| L-proline-tyrosine dipeptide |

| N-(6-methylpyridin-2-yl)mesitylenesulfonamide |

| nitridoosmium(VI) |

| pyridine-2,6-dicarbonyl dichloride |

Applications in Interdisciplinary Research

Contributions to Medicinal Chemistry and Drug Discovery

In the quest for new and more effective therapeutics, (6-Ethynylpyridin-2-yl)methanol has proven to be an invaluable synthetic intermediate. Its distinct chemical features enable its incorporation into a variety of bioactive molecules, addressing a range of therapeutic targets.

The pyridine (B92270) and ethynyl (B1212043) moieties of this compound are key to its utility in constructing complex drug-like molecules. This is particularly evident in the development of kinase inhibitors and other targeted therapies.

GCN2 Inhibitors: General control nonderepressible 2 (GCN2) is a kinase that plays a crucial role in cellular stress responses and has been identified as a promising target in cancer therapy. Researchers have successfully synthesized potent and orally available GCN2 inhibitors by modifying the substructure of sulfonamide derivatives. researchgate.net A key synthetic strategy involves targeting the αC-helix allosteric pocket of GCN2, where the structural motifs present in this compound can be strategically employed. For instance, the ethynyl group can be used in "click" chemistry reactions to link different molecular fragments, while the pyridine ring can form important hydrogen bonds with the kinase hinge region. researchgate.net In one study, a compound, designated as 6d , which shares structural similarities with derivatives of this compound, demonstrated significant GCN2 inhibitory activity with an IC50 of 1.8 nM in enzymatic assays and 9.3 nM in cellular assays. mdpi.com This compound also showed the ability to suppress the GCN2 pathway in a mouse xenograft model, highlighting the potential of this chemical scaffold in developing new anti-cancer agents. researchgate.netmdpi.com

Aromatase Inhibitors: Aromatase is a critical enzyme in the biosynthesis of estrogens and a key target in the treatment of hormone-dependent breast cancer. nih.govsigmaaldrich.com The development of aromatase inhibitors is an active area of research, and this compound provides a valuable starting point for creating novel inhibitory compounds. The pyridine ring can interact with the heme iron in the active site of the aromatase enzyme, a common feature of non-steroidal aromatase inhibitors. nih.gov Furthermore, the ethynyl group offers a handle for introducing various substituents to optimize binding affinity and selectivity. Studies on related pyridine-containing compounds have shown that they can effectively inhibit aromatase and display antiproliferative activity in breast cancer cell lines. nih.gov For example, novel pyridin-2-yl estra-1,3,5-triene derivatives have been synthesized and shown to bind to aromatase, suggesting that the pyridinyl moiety is crucial for activity. nih.gov

| Bioactive Compound Class | Therapeutic Target | Role of this compound Moiety |

| GCN2 Inhibitors | General control nonderepressible 2 (GCN2) | Provides a scaffold for creating potent and selective inhibitors targeting the kinase domain. The pyridine ring can interact with the hinge region, and the ethynyl group allows for further modification. |

| Aromatase Inhibitors | Aromatase (CYP19A1) | The pyridine nitrogen can coordinate with the heme iron in the enzyme's active site, while the overall structure can be modified to enhance binding and inhibitory activity. |

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These bifunctional molecules consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The modular nature of PROTACs makes this compound an attractive building block for their synthesis.

The terminal alkyne of this compound is perfectly suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, a highly efficient and widely used method for connecting the different components of a PROTAC. The pyridinyl methanol (B129727) portion of the molecule can be functionalized to serve as a ligand for either the target protein or the E3 ligase, or it can be incorporated into the linker itself to influence the PROTAC's physicochemical properties, such as solubility and cell permeability. While specific PROTACs directly incorporating this compound are still emerging in the literature, the principles of PROTAC design strongly support its potential in this cutting-edge area of drug discovery. The flexibility and reactivity of this building block are well-aligned with the need for rapid and efficient synthesis of diverse PROTAC libraries for screening and optimization. Recent studies have even explored linker-free PROTACs, further expanding the design possibilities where the core scaffold of a molecule like this compound could play a pivotal role. nih.gov

The demand for large and diverse collections of novel chemical entities for high-throughput screening has driven the development of automated synthesis platforms. Flow chemistry, in particular, has emerged as a powerful tool for the rapid and efficient production of compound libraries. nih.gov The chemical properties of this compound make it an ideal candidate for incorporation into such automated workflows.

The ethynyl group allows for a wide range of robust and high-yielding coupling reactions, such as the Sonogashira coupling and click chemistry, which are readily adaptable to flow synthesis conditions. The pyridine ring and hydroxyl group can also be subjected to a variety of transformations to generate a diverse set of derivatives. Automated flow synthesis has been successfully employed to create libraries of other pyridine-containing scaffolds, such as imidazo[1,2-a]pyridines and spirocyclic tetrahydronaphthyridines, demonstrating the feasibility of this approach. nih.govresearchgate.net By integrating the synthesis of this compound and its subsequent derivatization into an automated flow system, researchers can significantly accelerate the discovery of new drug candidates. This approach allows for the rapid generation of hundreds or even thousands of compounds, enabling a more comprehensive exploration of chemical space and a higher probability of identifying molecules with desired biological activities. nih.govwhiterose.ac.uk

Advances in Materials Science and Functional Materials

Beyond its applications in medicine, this compound is also making its mark in the field of materials science. Its ability to participate in the formation of well-ordered, functional structures makes it a valuable component in the design of novel materials with unique optical and electronic properties.

The development of luminescent materials is crucial for a variety of applications, including bio-imaging, sensing, and lighting. Lanthanide complexes are particularly attractive for these purposes due to their sharp emission bands, long luminescence lifetimes, and large Stokes shifts. The pyridine nitrogen and hydroxyl oxygen of this compound can act as a bidentate ligand, coordinating to lanthanide ions. The aromatic pyridine ring can also serve as an "antenna" to absorb light and efficiently transfer the energy to the lanthanide center, which then emits light.

While direct examples of lanthanide complexes with this compound are still being explored, the principle is well-established with similar bipyridyl and other nitrogen-containing heterocyclic ligands. mdpi.com The ethynyl group on the this compound scaffold provides a convenient handle for further functionalization, allowing for the tuning of the photophysical properties of the resulting lanthanide complexes or for their incorporation into larger polymeric or supramolecular structures. This opens up possibilities for creating highly sensitive and specific luminescent probes for detecting various analytes or for developing novel light-emitting materials.

Supramolecular chemistry, which involves the study of non-covalent interactions between molecules, has led to the creation of a wide range of complex and functional self-assembled systems. The structure of this compound makes it an excellent building block for the construction of such architectures.

The pyridine ring can participate in hydrogen bonding and metal coordination, while the ethynyl group can be used to form covalent linkages through reactions like the Glaser coupling or to participate in π-stacking interactions. A derivative, (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol, has been shown to form a two-dimensional layered structure through N-H···N and O-H···N hydrogen bonds, which then stack to create a three-dimensional supramolecular assembly. nih.gov This demonstrates the inherent ability of the pyridinyl methanol scaffold to direct the formation of ordered structures. By carefully designing molecules based on the this compound framework, it is possible to create a variety of supramolecular structures, such as molecular cages, polymers, and gels, with potential applications in areas like catalysis, molecular recognition, and drug delivery. researchgate.netmdpi.com

Methodological Development in Organic Synthesis (e.g., deoxygenative cross-coupling)

Recent research has focused on expanding the scope and utility of deoxygenative cross-coupling reactions, particularly through the use of photoredox and transition-metal catalysis. These methods offer mild reaction conditions and high functional group tolerance, making them attractive for complex molecule synthesis.

A pivotal development in this field is the metallaphotoredox-catalyzed deoxygenative arylation of alcohols. This strategy combines the activation of alcohols by N-heterocyclic carbenes (NHCs) with nickel and photoredox catalysis to facilitate the coupling of sp³-hybridized carbons with aryl halides. The general mechanism involves the in situ formation of an activated alcohol-NHC adduct, which then undergoes a single-electron transfer (SET) process initiated by a photocatalyst. The resulting radical intermediate can then engage in a nickel-catalyzed cross-coupling cycle to form the desired C-C bond.

While comprehensive studies have demonstrated the feasibility of this methodology for a wide range of primary, secondary, and benzylic alcohols, specific data on the deoxygenative cross-coupling of this compound is not extensively documented in publicly available research. The presence of the ethynyl and pyridyl functionalities introduces unique electronic and steric properties that could influence the reaction's efficiency and outcome. The pyridyl nitrogen can potentially coordinate to the metal catalyst, and the alkyne group might undergo side reactions under certain catalytic conditions.